molecular formula C8H5BrClNS B12941164 5-Bromo-6-chloro-2-methylbenzo[d]thiazole

5-Bromo-6-chloro-2-methylbenzo[d]thiazole

Katalognummer: B12941164
Molekulargewicht: 262.55 g/mol
InChI-Schlüssel: IWPITCIWPDFSLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-chloro-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-methylbenzo[d]thiazole typically involves the bromination and chlorination of 2-methylbenzo[d]thiazole. The process begins with the preparation of 2-methylbenzo[d]thiazole, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated product is subsequently chlorinated using chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-chloro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with various functional groups such as alkyl, aryl, or amino groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-chloro-2-methylbenzo[d]thiazole has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-chloro-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to altered cellular responses. Additionally, the compound can intercalate into DNA, affecting replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-6-chloro-2-methylbenzo[d]thiazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications. The combination of bromine and chlorine atoms also enhances its potential as a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C8H5BrClNS

Molekulargewicht

262.55 g/mol

IUPAC-Name

5-bromo-6-chloro-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5BrClNS/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3

InChI-Schlüssel

IWPITCIWPDFSLR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC(=C(C=C2S1)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.